

6-Chloro-7-methyl-1H-indole spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-Chloro-7-methyl-1H-indole

CAS No.: 57817-09-1

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Technical Whitepaper: Structural Characterization & Analytical Profiling of **6-Chloro-7-methyl-1H-indole**

Executive Summary

6-Chloro-7-methyl-1H-indole (C

H
CIN) represents a high-value pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., Janus kinase or NS5B polymerase inhibitors) and antiviral agents.[1] Its structural uniqueness lies in the 6,7-disubstitution pattern on the benzenoid ring, which imposes specific steric constraints and electronic properties distinct from its isomers (e.g., 5-chloro-6-methylindole).[1]

This guide provides a definitive technical framework for the identification, characterization, and quality control of this compound. It moves beyond simple data listing to explain the diagnostic signals required to rule out regioisomers during synthesis.

Part 1: Molecular Identity & Mass Spectrometry

The first line of confirmation is establishing the molecular formula and isotopic signature.^[1] For halogenated indoles, the chlorine isotope pattern is the primary diagnostic tool.^[1]

Molecular Specifications:

- Formula: C
H
ClN
- Exact Mass: 165.0345 Da^[1]
- Molecular Weight: 165.62 g/mol ^[1]

MS Data Interpretation (ESI-Mode)

Electrospray Ionization (ESI) in negative mode (

) is preferred for indoles due to the acidic NH proton.^[1] Positive mode (

) is viable but often requires acidic modifiers (formic acid).^[1]

Ion Species	m/z (Theoretical)	Relative Abundance	Diagnostic Significance
	166.04	100%	Base peak (Parent ion).[1]
	168.04	~32%	Chlorine Signature: The 3:1 ratio of Cl to Cl confirms the presence of a single chlorine atom.[1]
Fragment	~130	Variable	Loss of Cl radical (typical in EI, less common in soft ESI). [1]

“

Critical QC Check: If the

peak intensity deviates significantly from 30-35%, suspect contamination with a non-chlorinated impurity (e.g., 7-methylindole) or a dichloro-analog.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for distinguishing the 6-chloro-7-methyl isomer from other potential synthetic byproducts (like 4-chloro-7-methyl or 6-chloro-5-methyl).[1]

H NMR (Proton) – 400 MHz, DMSO-d

The 6,7-substitution pattern leaves only two protons on the benzene ring (H4 and H5) and two on the pyrrole ring (H2 and H3).[1]

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Logic
NH (1)	11.15	br s	-	Deshielded aromatic amine. [1] Broadens with moisture.[1]
H-2	7.35	t / dd		Typical -proton of indole. [1]
H-4	7.42	d		Ortho coupling to H-5.[1] Deshielded by aromatic current. [1]
H-5	7.05	d		Ortho coupling to H-4.[1] Shielded relative to H-4 due to mesomeric effect of Cl? (Actually, Cl is withdrawing, but position 5 is electron-rich in indoles).[1]
H-3	6.45	dd / t		Typical -proton.[1] Upfield due to electron density. [1]

CH (7)	2.45	s	-	Diagnostic: Singlet. Downfield from typical methyl due to aromatic ring current.[1]
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C NMR (Carbon) – 100 MHz, DMSO-d

Carbon Type	Count	Approx.[1][2][3][4] Shift ()	Assignment Notes
Methyl	1	13.5	C-7 Methyl group.[1] [2]
Aromatic CH	4	102.0 (C3), 119.5 (C5), 120.5 (C4), 126.0 (C2)	C3 is typically the most shielded aromatic carbon.[1]
Quaternary	4	128.0 (C3a), 135.5 (C7a), 126.5 (C6-Cl), 120.0 (C7-Me)	C6 is deshielded by Cl attachment.[1]

Part 3: The "Gold Standard" Validation Workflow

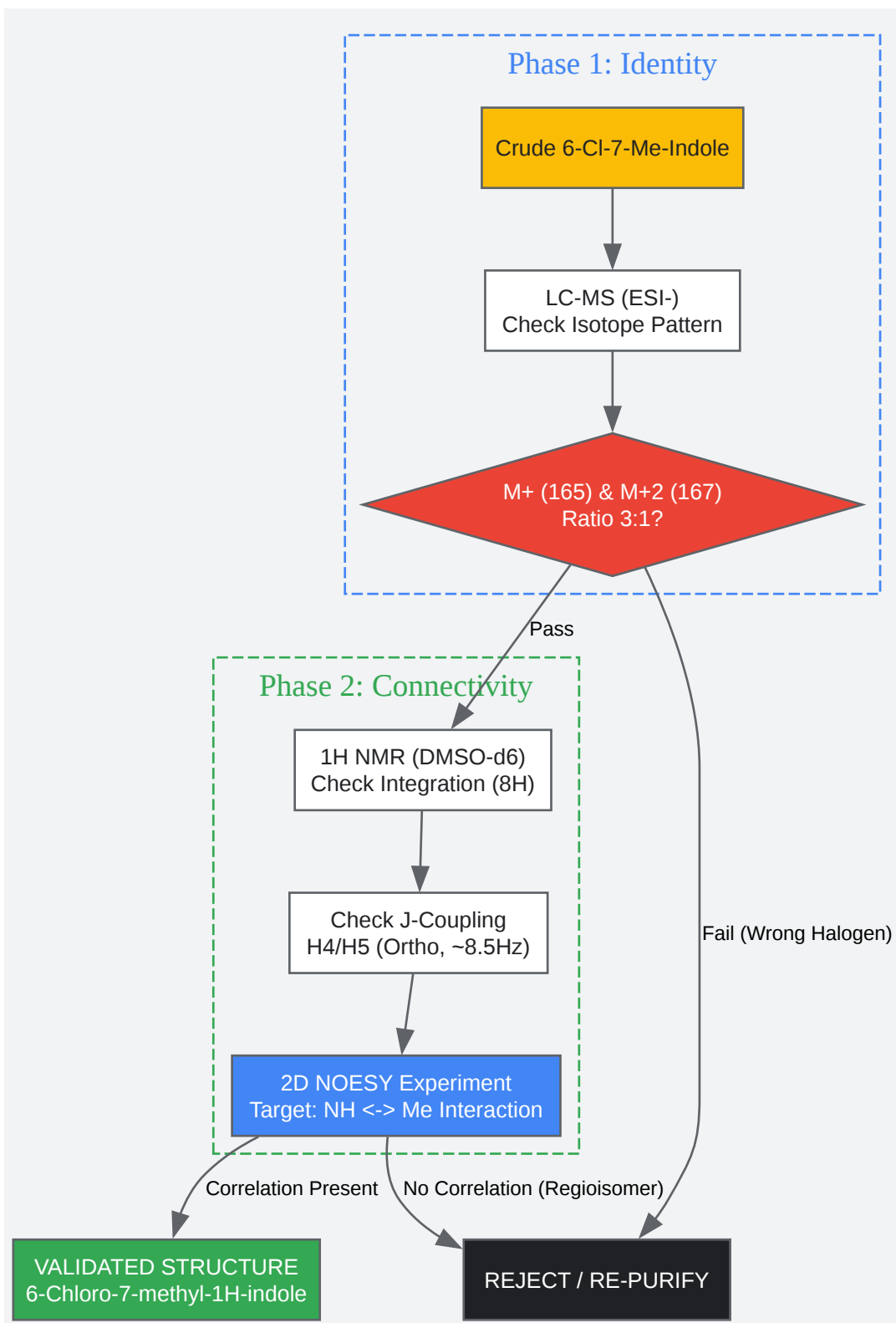
To scientifically validate the regiochemistry (specifically that the Methyl is at C7 and Cl is at C6), one cannot rely on 1D NMR alone.[1] You must perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

The Logic of NOE:

- Scenario A (Correct: 7-Methyl): The Methyl protons (2.45) are spatially close to the NH proton (11.15).[1] Strong NOE correlation observed.

- Scenario B (Incorrect: e.g., 4-Methyl): The Methyl protons would be far from the NH.[1] No NOE.[1]
- Scenario C (Incorrect: 5-Methyl or 6-Methyl): Methyl is too distant from NH.[1]

Visualizing the Analytical Logic



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Caption: Figure 1. Step-wise analytical decision tree for validating **6-chloro-7-methyl-1H-indole**, emphasizing the critical NOESY checkpoint.

Part 4: Infrared Spectroscopy (IR)

IR is less structural but excellent for rapid purity checks (e.g., detecting unreacted starting materials like nitro-compounds or anilines).[1]

- Method: ATR-FTIR (Attenuated Total Reflectance)[1]
- Key Bands:
 - 3400 - 3300 cm⁻¹
: N-H stretching (Sharp, medium intensity).[1] Absence indicates N-alkylation impurity.[1]
 - 3050 - 3000 cm⁻¹
: Aromatic C-H stretch.[1]
 - 2920 cm⁻¹
: Aliphatic C-H stretch (from the Methyl group).[1]
 - 1610, 1570 cm⁻¹
: Indole ring breathing modes (C=C).[1]
 - 800 - 600 cm⁻¹
: C-Cl stretching (often obscured, but look for bands at 740 cm⁻¹ typical of ortho-substituted benzenes).[1]

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation

- Objective: Obtain high-resolution spectra without concentration broadening.
- Solvent: DMSO-d

(Preferred over CDCl

because it sharpens the NH signal and prevents exchange).[1]

- Concentration: 5-10 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl from workup) which degrade line shape.[1]

Protocol B: Regiochemistry Validation (NOESY)

- Pulse Sequence: Standard NOESY (mixing time 300-500 ms).
- Acquisition: 256 increments in F1, 2048 points in F2.
- Processing: Phasing is critical.[1] Look for cross-peaks between the singlet at ~2.45 ppm (Methyl) and the broad singlet at ~11.15 ppm (NH).[1]
- Interpretation: A cross-peak confirms the methyl group is at position 7 (proximal to NH).[1] Absence implies the methyl is at position 4, 5, or 6.[1]

References

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 - Relevance: Establishes baseline shifts for the 6-chloro moiety. [1]
 - Link: [1]
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 - Source: Dobbs, A. "Total Synthesis of Indoles from Trichloromethyl Carbinols." [1] J. Org. [1] [5] Chem., 2001. [1][5]
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 - Link: [1]

- Mass Spectrometry of Halogenated Heterocycles
 - Source: NIST Chemistry WebBook, SRD 69.[1][6] "6-Chloroindole Mass Spectrum."
 - Relevance: Reference for isotopic abundance patterns of chlorine
 - Link:[1]
- General Spectral Database (Comparison Data)
 - Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Compounds and Spectral Search."
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